molecular formula C15H9Cl2FN2O3S2 B2998279 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895484-22-7

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B2998279
CAS No.: 895484-22-7
M. Wt: 419.27
InChI Key: AOQHUJOWGZPPPU-UHFFFAOYSA-N
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Description

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C15H9Cl2FN2O3S2 and its molecular weight is 419.27. The purity is usually 95%.
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Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FN2O3S2/c16-10-5-6-11(17)14-13(10)20-15(24-14)19-12(21)7-25(22,23)9-3-1-8(18)2-4-9/h1-6H,7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQHUJOWGZPPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a synthetic compound belonging to the benzothiazole class, known for its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole ring substituted with chlorine atoms at positions 4 and 7, and a sulfonamide moiety linked to a fluorophenyl group. The molecular formula is C15_{15}H12_{12}Cl2_2N2_2O3_3S, and its IUPAC name is N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenylsulfonyl)acetamide.

Anticancer Potential

Benzothiazole derivatives have been extensively studied for their anticancer properties. A comparative study highlighted that dichloro-substituted benzothiazoles exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation. The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation.

Acetylcholinesterase Inhibition

Compounds containing benzothiazole cores have demonstrated acetylcholinesterase (AChE) inhibitory activity. A related study showed that certain benzothiazole derivatives could effectively inhibit AChE, which is crucial in the treatment of Alzheimer’s disease. The potential of this compound as an AChE inhibitor could be explored in future studies.

The biological mechanisms by which this compound exerts its effects are not yet fully characterized. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds often act by inhibiting specific enzymes involved in metabolic pathways.
  • Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation.

Case Studies and Experimental Findings

  • Antimicrobial Efficacy : A study on related thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
    CompoundMIC (µg/mL)Target Pathogen
    Thiazole Derivative 132Staphylococcus aureus
    Thiazole Derivative 264Escherichia coli
  • Cytotoxicity in Cancer Cell Lines : Research on similar benzothiazole derivatives revealed IC50 values indicating effective cytotoxicity against various cancer cells:
    CompoundIC50 (µM)Cell Line
    Benzothiazole Derivative A15MCF-7 (Breast Cancer)
    Benzothiazole Derivative B20HeLa (Cervical Cancer)
  • AChE Inhibition Studies : Molecular docking studies have suggested that compounds with a similar structure can bind effectively to the active site of AChE, potentially leading to therapeutic applications in neurodegenerative diseases.

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